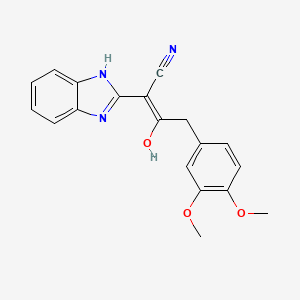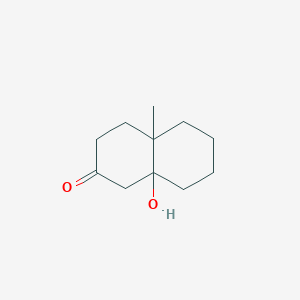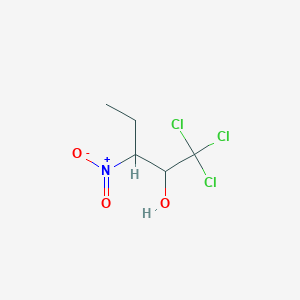
1,1,1-Trichloro-3-nitro-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-3-nitro-2-pentanol is an organic compound with the molecular formula C5H8Cl3NO3 It contains a nitro group, three chlorine atoms, and a hydroxyl group attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-nitro-2-pentanol can be synthesized through the nitration of 1,1,1-trichloro-2-pentanol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-3-nitro-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trichloroacetone derivatives.
Reduction: Formation of 1,1,1-trichloro-3-amino-2-pentanol.
Substitution: Formation of various substituted pentanol derivatives.
科学的研究の応用
1,1,1-Trichloro-3-nitro-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,1,1-trichloro-3-nitro-2-pentanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and interactions with molecular targets.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2-pentanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,1-Trichloro-3-amino-2-pentanol: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
1,1,1-Trichloro-3-nitropropane: Shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
1,1,1-Trichloro-3-nitro-2-pentanol is unique due to the presence of both nitro and hydroxyl groups, which impart distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings.
特性
CAS番号 |
759-39-7 |
|---|---|
分子式 |
C5H8Cl3NO3 |
分子量 |
236.48 g/mol |
IUPAC名 |
1,1,1-trichloro-3-nitropentan-2-ol |
InChI |
InChI=1S/C5H8Cl3NO3/c1-2-3(9(11)12)4(10)5(6,7)8/h3-4,10H,2H2,1H3 |
InChIキー |
JUWWADPDXYJWTL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


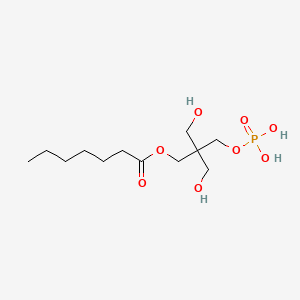

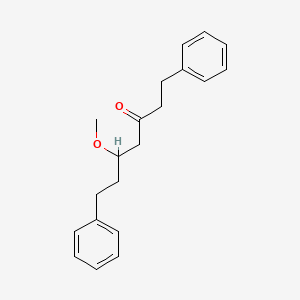
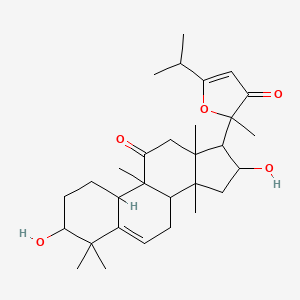
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
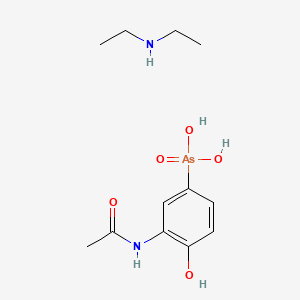
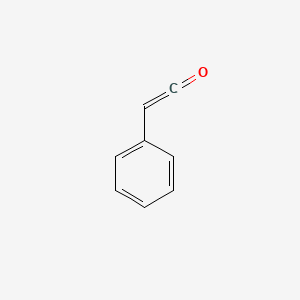
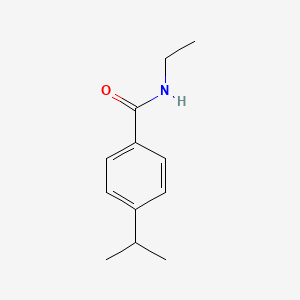
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)

